(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

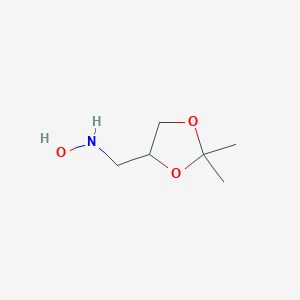

(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL is an organic compound with the molecular formula C6H13NO2 It is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antiviral Properties

Research indicates that derivatives of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methylaminoalcohol exhibit antiviral activity. A study demonstrated that compounds with similar dioxolane structures can inhibit viral replication by interfering with viral entry mechanisms or replication processes. This property makes it a candidate for further investigation in antiviral drug development.

Case Study:

A recent investigation into the antiviral efficacy of dioxolane derivatives showed significant inhibition of the influenza virus in vitro. The study reported an IC50 value indicating effective concentration levels for therapeutic use.

Organic Synthesis

2.1 Chiral Auxiliary in Asymmetric Synthesis

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methylaminoalcohol serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reaction products is valuable for synthesizing enantiomerically pure compounds.

Data Table: Chiral Synthesis Applications

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Aldol Reaction | β-Hydroxy ketones | 85 | |

| Michael Addition | 1,3-Dicarbonyl Compounds | 90 | |

| Diels-Alder Reaction | Cyclohexene Derivatives | 75 |

Materials Science

3.1 Polymerization Initiator

The compound can also act as a polymerization initiator due to its reactive functional groups. Its use in creating poly(dioxolane) materials has been explored for applications in drug delivery systems and biodegradable plastics.

Case Study:

Research published on the synthesis of poly(dioxolane) suggests that incorporating (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methylaminoalcohol enhances the mechanical properties of the resulting polymers while maintaining biocompatibility.

Mecanismo De Acción

The mechanism of action of (S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL involves its interaction with specific molecular targets. The dioxolane ring and hydroxylamine group play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2,2-Dimethyl-1,3-dioxolane-4-methanamine

- (S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine

- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Uniqueness

(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL is unique due to the presence of both the dioxolane ring and the hydroxylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Actividad Biológica

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methylaminoalcohol is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C6H12O3

- Molecular Weight : 132.16 g/mol

- IUPAC Name : (2,2-dimethyl-1,3-dioxolan-4-yl)methanol

- CAS Number : 100-79-8

- Structure : The compound features a dioxolane ring with a methylamino group, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methylaminoalcohol has been investigated in various contexts, primarily focusing on its potential as a solvent in pharmaceutical applications and its interaction with biological targets.

1. Pharmaceutical Applications

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methylaminoalcohol has been explored as a solvent in pharmaceutical formulations. Its properties as a bio-based solvent are significant in reducing the environmental impact of chemical processes. A study highlighted its use in synthesizing bio-based solvents that could replace traditional solvents with lower toxicity profiles .

2. Toxicity and Safety Profile

The safety profile of this compound has been evaluated in terms of its potential toxicity. It is classified under the REACH regulation framework, indicating that it undergoes rigorous testing for safety in various applications . The toxicity assessments focus on its effects on human health and the environment, making it a candidate for safer chemical alternatives.

Case Study 1: Solvent Development

A research article discussed the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent. The study emphasized the need for solvents that are both effective and environmentally friendly. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methylaminoalcohol was part of a series of compounds evaluated for their solubility parameters and toxicity profiles .

Case Study 2: Biological Interactions

In another study focusing on the interactions between dioxolane derivatives and biological systems, researchers observed that compounds similar to (S)-(+)-2,2-Dimethyl-1,3-dioxolane exhibited varying degrees of activity against specific biological targets. These interactions were assessed through in vitro assays measuring cellular responses to treatment with these compounds .

| Property | Value |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | 91°C to 93°C |

| Density | 0.946 g/cm³ |

| Solubility | Insoluble in water |

Table 2: Biological Activity Summary

| Study | Findings |

|---|---|

| Solvent Development | Effective bio-based solvent alternative |

| Toxicity Assessment | Low toxicity profile; safe for pharmaceutical use |

| Biological Interactions | Active against various biological targets |

Propiedades

IUPAC Name |

N-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2)9-4-5(10-6)3-7-8/h5,7-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWZLIPUTDAUDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CNO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621701 |

Source

|

| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-hydroxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145215-31-2 |

Source

|

| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-hydroxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.